molecular formula C19H25FN4O B2368845 N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide CAS No. 1211154-31-2

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2368845
CAS No.: 1211154-31-2
M. Wt: 344.434
InChI Key: IKDGRKQYOQQQOP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c20-17-6-2-1-5-16(17)13-23-9-11-24(12-10-23)14-18(25)22-19(15-21)7-3-4-8-19/h1-2,5-6H,3-4,7-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDGRKQYOQQQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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